N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a 3-chlorophenyl group, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the methoxypropyl group: This can be done through an alkylation reaction, where the triazole ring is reacted with a suitable alkylating agent.
Formation of the carboxamide group: This final step involves the reaction of the intermediate compound with a carboxylic acid derivative, such as an acid chloride or an ester, to form the carboxamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also help in scaling up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents such as thionyl chloride (SOCl2) and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: It is being investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. By binding to these targets, the compound can modulate their activity and produce a therapeutic effect. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenethyl)-4-nitrobenzamide: This compound shares a similar chlorophenyl group but has different functional groups attached to the core structure.
Thiophene derivatives: These compounds also contain heterocyclic rings and have been studied for their diverse biological activities.
Uniqueness
N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring provides stability and the potential for various chemical modifications, while the chlorophenyl and methoxypropyl groups contribute to its bioactivity and solubility.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2/c1-14(21-3,10-5-4-6-11(15)7-10)9-16-13(20)12-8-19(2)18-17-12/h4-8H,9H2,1-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGBBYLROJJUQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CN(N=N1)C)(C2=CC(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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